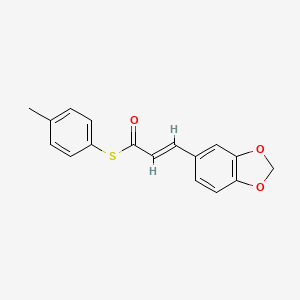![molecular formula C17H13N3OS2 B2560546 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-68-2](/img/structure/B2560546.png)
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiazole-based molecule that has shown promising results in various fields, including medicinal chemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of specific enzymes or receptors in the body. For example, in cancer cells, it has been suggested that the compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile are still being studied. However, it has been shown to have cytotoxic effects on cancer cells, which suggests that it may have potential as an anticancer agent. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which suggests that it may have potential as a therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile in lab experiments is its unique properties, which make it a versatile compound for various research applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases and to investigate its neuroprotective effects in more detail. Additionally, there is potential for further research on its material properties and its potential applications in OLEDs and other electronic devices.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile can be achieved through a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with 3-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then treated with thiourea to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 3-chloro-2-propenenitrile to form the desired product.
Aplicaciones Científicas De Investigación
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In material science, it has been studied as a potential material for the development of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3-methoxyphenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-21-12-6-4-5-11(9-12)19-16(22)13(10-18)17-20-14-7-2-3-8-15(14)23-17/h2-9,20H,1H3,(H,19,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJRGLJEVMOSPW-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2560463.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)
![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2560477.png)
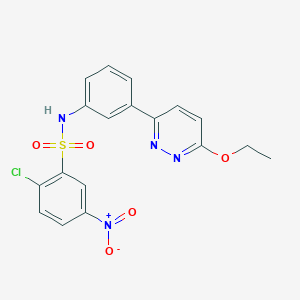
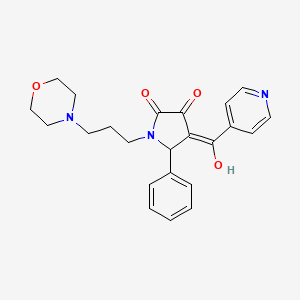
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
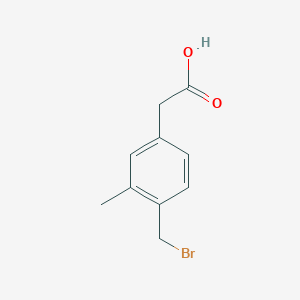
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

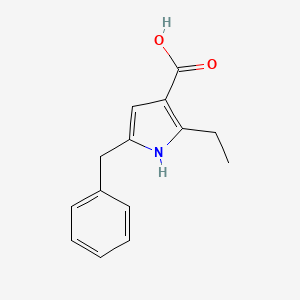
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2560485.png)
